molecular formula C13H11N3 B13574297 3-(Benzylamino)pyridine-4-carbonitrile

3-(Benzylamino)pyridine-4-carbonitrile

Cat. No.: B13574297
M. Wt: 209.25 g/mol
InChI Key: HDKOYHBQWHGHAT-UHFFFAOYSA-N
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Description

3-(Benzylamino)pyridine-4-carbonitrile is an organic compound with the molecular formula C13H11N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzylamino group at the third position and a carbonitrile group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pyridine-4-carbonitrile typically involves the nucleophilic substitution reaction of 3-chloropyridine-4-carbonitrile with benzylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows:

  • Dissolve 3-chloropyridine-4-carbonitrile in dimethylformamide.
  • Add benzylamine and potassium carbonate to the solution.
  • Heat the reaction mixture to 100-120°C for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.

    Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionssolvent (e.g., ethanol), base (e.g., sodium hydroxide), elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Benzylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives are studied for their therapeutic potential.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pyridine-4-carbonitrile
  • 3-(Phenylamino)pyridine-4-carbonitrile
  • 3-(Methylamino)pyridine-4-carbonitrile

Uniqueness

3-(Benzylamino)pyridine-4-carbonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, which can influence its solubility and membrane permeability. Additionally, the benzylamino group can participate in specific interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-(benzylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c14-8-12-6-7-15-10-13(12)16-9-11-4-2-1-3-5-11/h1-7,10,16H,9H2

InChI Key

HDKOYHBQWHGHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CN=C2)C#N

Origin of Product

United States

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